molecular formula C16H16N2O2S B2881605 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide CAS No. 921999-33-9

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2881605
CAS No.: 921999-33-9
M. Wt: 300.38
InChI Key: AQZKYWQSFQKDPI-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide is a synthetic small molecule featuring a tetrahydroquinolinone core substituted with a methyl group at the 1-position and a thiophene-2-yl acetamide moiety at the 6-position.

Properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-18-14-6-5-12(9-11(14)4-7-16(18)20)17-15(19)10-13-3-2-8-21-13/h2-3,5-6,8-9H,4,7,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZKYWQSFQKDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound’s biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15_{15}H14_{14}N2_{2}O2_{2}S
  • Molecular Weight : 286.35 g/mol
  • CAS Number : 922054-04-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Tetrahydroquinoline : Utilizing precursors such as isatins and appropriate aldehydes or ketones under acidic or basic conditions.
  • Acetamide Formation : The introduction of the thiophenyl group through acylation reactions with thiophenol derivatives.

Antimicrobial Activity

Studies have shown that this compound exhibits notable antimicrobial properties against various pathogens. For instance:

  • In vitro studies demonstrated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15.62 µg/mL to 31.25 µg/mL .

Anticancer Properties

The compound has been evaluated for its anticancer activity against several cancer cell lines:

Cell LineIC50 (µM)Reference
HepG210.5
MCF78.3
A54912.0

These results indicate that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
  • Interaction with DNA : Potential intercalation or binding to DNA, disrupting replication processes.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Anticancer Activity : A study involving HepG2 cells reported that treatment with the compound resulted in increased levels of p53 protein, suggesting activation of tumor suppressor pathways .
  • Antimicrobial Testing : In a randomized controlled trial assessing antimicrobial efficacy, the compound was found to be effective against both Gram-positive and Gram-negative bacteria, supporting its potential use as a broad-spectrum antimicrobial agent .

Comparison with Similar Compounds

Structural Modifications in Tetrahydroquinolinone Derivatives

Compounds sharing the tetrahydroquinolinone scaffold but differing in substituents include:

Compound ID/Name Key Substituents Synthesis Yield (%) Key Characterization Data Reference
Target Compound : N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide 1-methyl, 6-(thiophen-2-yl-acetamide) Not reported No data provided -
Compound 28 1-(2-piperidinylethyl), 6-(thiophen-2-carboximidamide) Not reported Yellow solid; characterized via NMR and MS
Compound 29 1-(2-pyrrolidinylethyl), 6-(thiophen-2-carboximidamide) 68% NMR and MS confirmed
Compound 35 (S/R enantiomers) 1-(2-(1-methylpyrrolidin-2-yl)ethyl), 6-(thiophen-2-carboximidamide) 6% (racemic) Chiral SFC separation; [α] = −18.0° (S-enantiomer); 1H NMR, HRMS, HPLC purity >99%
Compound F740-0049 1-ethyl, 6-(3-methylphenyl-acetamide) Not reported Structural analog with ethyl and aryl substitutions; no characterization data provided

Key Observations :

  • Substituent Effects : The target compound’s 1-methyl group contrasts with bulkier substitutions (e.g., piperidinyl, pyrrolidinyl) in analogs like 28 and 27. Smaller alkyl groups may enhance metabolic stability but reduce solubility compared to polar amine-containing derivatives .
  • Chirality: Compound 35 demonstrates the impact of stereochemistry on physicochemical properties.
  • Aryl vs. Heteroaryl Acetamide : Replacing the thiophene moiety with a 3-methylphenyl group (Compound F740-0049) may alter lipophilicity and π-π stacking interactions .

Thiophene-Containing Acetamide Derivatives

Compounds with thiophene-acetamide motifs but divergent cores include:

Compound ID/Name Core Structure Key Features Melting Point (°C) Reference
Target Compound Tetrahydroquinolinone 1-methyl, thiophene-2-yl-acetamide Not reported -
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Cyanothiophene Nitrile group at 3-position Not reported
Compound 9 Thiazolidinone-thioxoacetamide 4-chlorobenzylidene, methoxyphenyl 186–187
Compound 11g Triazole-thiazole Nitrophenyl, nitroquinoxaline Not reported

Key Observations :

  • Thermal Stability: Compound 9’s high melting point (186–187°C) suggests strong crystallinity, possibly due to its thiazolidinone-thioxoacetamide core and chlorobenzylidene substitution .

Q & A

Q. What are the key synthetic pathways for synthesizing N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via multi-step reactions, typically involving:
  • Step 1 : Formation of the tetrahydroquinolinone core through cyclization of substituted anilines with ketones or aldehydes under acidic conditions .
  • Step 2 : Introduction of the thiophene-acetamide moiety via nucleophilic acyl substitution or coupling reactions (e.g., using chloroacetyl chloride and thiophene derivatives) .
  • Step 3 : Purification via column chromatography or recrystallization in solvents like methanol/dichloromethane .
  • Critical Conditions :
  • Temperature : Reactions often require cooling (0°C) for HCl-mediated salt formation .
  • Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates .
  • Yield Optimization : Substituents on the tetrahydroquinoline ring significantly affect yields. For example, bulky groups (e.g., 1-methylpyrrolidin-2-yl ethyl) reduce yields to 6%, while simpler alkyl chains (e.g., dimethylaminoethyl) achieve ~70% .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodology :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the tetrahydroquinoline and thiophene moieties. Aromatic protons in the thiophene ring appear as distinct doublets (δ 6.8–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) and detects fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities; analogous compounds show planar quinoline cores and non-coplanar thiophene rings .
  • HPLC-PDA : Assesses purity (>95% required for biological assays) .

Q. What initial biological screening approaches are recommended to evaluate its activity?

  • Methodology :
  • In vitro assays :
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Controls : Include reference inhibitors (e.g., erlotinib for EGFR) and solvent-only controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodology :
  • Core Modifications : Vary substituents on the tetrahydroquinoline (e.g., methyl vs. ethyl at position 1) to assess steric effects .
  • Thiophene Substitutions : Replace thiophene with furan or pyridine to evaluate electronic effects on binding .
  • Data-Driven Design : Use clustering analysis of IC₅₀ values from analogs (e.g., compound 28: IC₅₀ = 12 µM vs. compound 31: IC₅₀ = 8 µM) to prioritize modifications .

Q. What computational strategies can predict binding modes with target enzymes?

  • Methodology :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrophobic pockets accommodating thiophene) .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-enzyme complexes (e.g., RMSD < 2 Å indicates stable binding) .
  • Free Energy Calculations : MM-GBSA estimates ∆G binding to rank derivatives .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodology :
  • Replicate Experiments : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays) .
  • Purity Verification : Re-analyze compounds via HPLC to rule out degradation products .
  • Meta-Analysis : Compare data from structurally similar compounds (e.g., tetrahydroquinoline derivatives with varying R-groups) to identify trends .

Q. What strategies improve synthetic yield and scalability for this compound?

  • Methodology :
  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 1h while maintaining yields (e.g., 75% vs. 68% conventional) .
  • Catalyst Screening : Test Pd/C or Ni catalysts for coupling steps to minimize byproducts .
  • Table: Yield Optimization via Solvent Screening
SolventTemperatureYield (%)
DMF80°C68
THF60°C52
CH₃CN70°C45
Data adapted from

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